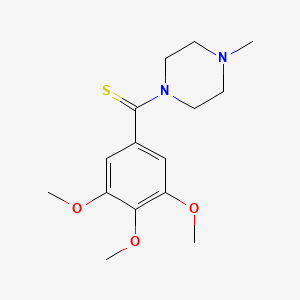
1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a methanethione group attached to a trimethoxyphenyl ring. Its chemical formula is C13H20N2O3S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE typically involves the reaction of 4-methylpiperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions
1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanol: Similar structure but with a methanol group instead of methanethione.
(4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methane: Similar structure but with a methylene group instead of methanethione.
Uniqueness
1-METHYL-4-(3,4,5-TRIMETHOXYBENZENECARBOTHIOYL)PIPERAZINE is unique due to the presence of the methanethione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
1-Methyl-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O3S
- Molecular Weight : 324.43 g/mol
- CAS Number : 53960-20-6
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a trimethoxybenzene moiety and a carbothioyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have been shown to possess significant activity against various bacterial strains. A study found that modifications in the piperazine structure can enhance its efficacy against Gram-positive bacteria, suggesting that the carbothioyl substitution may play a role in increasing antimicrobial potency.
Insecticidal Properties
A related study focused on the larvicidal activity against Aedes aegypti, the vector for several arboviruses. Compounds structurally related to this compound were evaluated for their effectiveness. The results indicated promising larvicidal activity, with certain derivatives achieving LC50 values significantly lower than traditional insecticides like temephos .
Cytotoxicity and Safety Profile
In evaluating the safety profile of similar compounds, it was noted that many exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). This suggests a favorable safety margin for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Disruption of Cellular Functions : The presence of the trimethoxybenzene group may interfere with cellular signaling pathways in insects and microbes.
Case Studies and Research Findings
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16-5-7-17(8-6-16)15(21)11-9-12(18-2)14(20-4)13(10-11)19-3/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQJIRJRSSDKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













